molecular formula C13H16N2O2 B1316985 methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate CAS No. 127007-36-7

methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate

Cat. No. B1316985
CAS RN: 127007-36-7
M. Wt: 232.28 g/mol
InChI Key: NTAJPXKGAMPIHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate” is an organic compound with the molecular formula C13H16N2O2 . It belongs to the class of organic compounds known as benzimidazoles, which are organic compounds containing a benzene ring fused to an imidazole ring .


Molecular Structure Analysis

The InChI code for “methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate” is 1S/C13H16N2O2/c1-3-4-5-12-14-10-7-6-9 (13 (16)17-2)8-11 (10)15-12/h6-8H,3-5H2,1-2H3, (H,14,15) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.

Scientific Research Applications

Analytical Reference Standard

“Methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate” is used as an analytical reference standard that is structurally similar to known synthetic cannabinoids . This makes it useful in research and forensic applications.

Biological Potential of Indole Derivatives

Indole derivatives, such as “methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate”, possess various biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This wide range of biological activities makes them an area of interest for researchers.

Green Synthesis of Benzimidazole Derivatives

“Methyl 2-butyl-3H-benzimidazole-5-carboxylate” is a benzimidazole derivative. Benzimidazoles and their derivatives play a significant role as therapeutic agents, such as antiulcer, analgesic, and anthelmintic drugs . The organic synthesis of benzimidazoles and derivatives to obtain active pharmacological compounds represents an important research area in organic chemistry .

Anticoagulant and Antiplatelet Properties

Benzimidazole-containing compounds have been studied for their beneficial role in thrombotic disorders. For example, the compound “2-(2-(5-Bromothiophen-2-yl)-1-methyl-1H-benzo[d]-imidazol-5-yl)-5-(2-(3,5-difluorophenyl)quinolin-4-yl)-1,3,4-oxadiazole” exhibited anticoagulant and antiplatelet properties .

Antifungal Agents

Benzimidazole derivatives have been used in the design and synthesis of novel benzofurans as a new class of antifungal agents targeting fungal N-myristoyltransferase .

Thermal Stability Research

Compounds with a butyl group, such as “methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate”, have been studied for their thermal stability. The possibility of n-butyl group elimination, alternative to demethylation, is confirmed by the formation of n-butanol and butyl acetate .

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

properties

IUPAC Name

methyl 2-butyl-3H-benzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-3-4-5-12-14-10-7-6-9(13(16)17-2)8-11(10)15-12/h6-8H,3-5H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTAJPXKGAMPIHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(N1)C=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20563369
Record name Methyl 2-butyl-1H-benzimidazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate

CAS RN

127007-36-7
Record name Methyl 2-butyl-1H-benzimidazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.